7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride 7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2247104-22-7
VCID: VC6691444
InChI: InChI=1S/C12H16FN.ClH/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11;/h4-6,8,14H,7H2,1-3H3;1H
SMILES: CC1CC(NC2=C1C=CC(=C2)F)(C)C.Cl
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72

7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride

CAS No.: 2247104-22-7

Cat. No.: VC6691444

Molecular Formula: C12H17ClFN

Molecular Weight: 229.72

* For research use only. Not for human or veterinary use.

7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride - 2247104-22-7

Specification

CAS No. 2247104-22-7
Molecular Formula C12H17ClFN
Molecular Weight 229.72
IUPAC Name 7-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride
Standard InChI InChI=1S/C12H16FN.ClH/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11;/h4-6,8,14H,7H2,1-3H3;1H
Standard InChI Key BVSUYBOJSKMZRH-UHFFFAOYSA-N
SMILES CC1CC(NC2=C1C=CC(=C2)F)(C)C.Cl

Introduction

7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride is a fluorinated quinoline derivative with potential applications in medicinal chemistry and material sciences. Quinoline derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for experimental and therapeutic use.

Synthesis Pathways

The synthesis of 7-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride typically involves:

  • Quinoline Ring Formation: Starting from aniline derivatives, cyclization reactions are employed to construct the quinoline core.

  • Fluorination: Introduction of the fluorine atom at the desired position using electrophilic or nucleophilic fluorinating agents.

  • Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to form the stable hydrochloride salt.

Spectroscopic techniques like IR, NMR, and MS are used to confirm the structure.

Applications in Medicinal Chemistry

Quinoline derivatives have been widely studied for their pharmacological potential. While specific data on this compound is limited, related fluorinated quinolines exhibit:

  • Anticancer Activity:

    • Fluorinated quinolines have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms like EGFR inhibition .

  • Antimicrobial Properties:

    • Fluorination enhances bacterial DNA gyrase inhibition, making these compounds effective against resistant strains .

  • Pharmacokinetics:

    • The presence of a fluorine atom improves metabolic stability and bioavailability by altering lipophilicity.

Structural Insights

The fluorine atom at position 7 introduces electronic effects that can modulate interactions with biological targets:

  • Hydrogen Bonding: The hydrochloride form facilitates ionic interactions in aqueous environments.

  • π-Conjugation: The aromatic system contributes to binding affinity with enzymes or receptors.

Research Findings

Although specific studies on this compound are sparse, analogous compounds provide insights:

  • Anticancer Studies:

    • Quinoline derivatives with similar structures have demonstrated significant IC50 values against cancer cell lines (e.g., MCF-7) .

    • Mechanisms include apoptosis induction via p53/p21 activation .

  • Spectroscopic Characterization:

    • IR spectra confirm functional groups like NH and C=O.

    • NMR analysis provides detailed structural elucidation .

Limitations and Future Directions

While promising, further research is needed to explore:

  • Toxicological profiles.

  • Optimization of synthesis routes for higher yields.

  • Detailed biological assays specific to this compound.

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